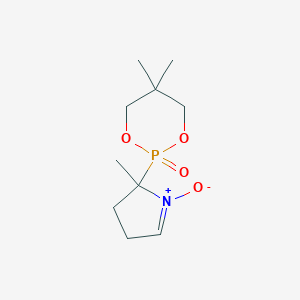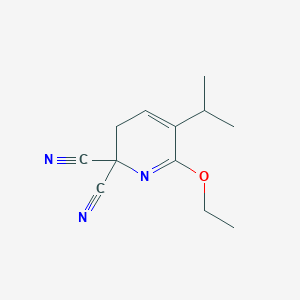
Unii-K9Q4R9S81O
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anxiolytic Drug
CGS-20625 is an anxiolytic drug used in scientific research . It has similar effects to benzodiazepine drugs, but is structurally distinct and so is classed as a nonbenzodiazepine anxiolytic .
Anticonvulsant Effects
This compound produces anticonvulsant effects . This means it can be used in the treatment of seizures.
No Sedative Effects
Unlike many anxiolytic drugs, CGS-20625 has no sedative effects even at high doses . This makes it a potential candidate for anxiety treatment without the common side effect of sedation.
No Significant Muscle Relaxant Effects
CGS-20625 does not have significant muscle relaxant effects . This is another advantage over some other anxiolytic drugs, which can cause muscle relaxation and potentially lead to physical dependence.
Positive Allosteric Modulator at GABA A Receptors
CGS-20625 is a positive allosteric modulator at several GABA A receptors types . This means it enhances the effect of GABA, a neurotransmitter, at these receptors, which can help to reduce anxiety.
Potency at γ1 Subunit
Due to its alicyclic moiety potency at γ1 subunit, containing receptor types is more pronounced for CGS-20625 compared to benzodiazepines . γ1 subunits are expressed at higher levels in the central amygdala .
Orally Active in Humans
CGS-20625 is orally active in humans, but with relatively low bioavailability . This means it can be taken by mouth, but a large proportion of the drug is not absorbed into the body.
Research Tool
CGS-20625 is used as a research tool in studies investigating the GABA (A) receptors . It is used in bioassays to activate GABA (A) receptors expressed in Xenopus oocytes .
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1,6,8-trien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,20H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXQFIFWUEVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912046 | |
| Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohepta(b)pyrazolo(3,4-d)pyridin-3(2H)-one, 5,6,7,8,9,10-hexahydro-2-(4-methoxyphenyl)- | |
CAS RN |
111205-55-1 | |
| Record name | Cgs 20625 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111205551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-20625 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9Q4R9S81O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure-activity relationship (SAR) of CGS 20625? How do modifications to its structure impact its activity, potency, and selectivity?
A1: While the provided research doesn't delve into specific SAR studies on CGS 20625, it highlights the compound's unique structure compared to other benzodiazepine receptor ligands. Its pyrazolopyridine core differs significantly from classical benzodiazepines and likely contributes to its distinct pharmacological profile. Further research exploring modifications to this core structure and its substituents would be valuable in elucidating the SAR and potentially identifying analogs with enhanced therapeutic properties.
Q2: What is known about the absorption of CGS 20625?
A4: Research suggests that CGS 20625 faces challenges in terms of oral absorption due to its low solubility. [] This characteristic necessitates further investigation into strategies for enhancing its bioavailability, such as formulation optimization or the exploration of alternative delivery routes.
Q3: Are there any specific GABAA receptor subtypes that CGS 20625 preferentially binds to?
A5: CGS 20625 exhibits a unique pharmacological profile in its interaction with GABAA receptors containing the γ1 subunit. [, , ] While it enhances GABA-induced currents in α1β2γ1 receptors, its potency and efficacy are lower compared to α1β2γ2S receptors. [] Interestingly, the effects of CGS 20625 on α1β2γ1 receptors are insensitive to blockade by flumazenil, a benzodiazepine antagonist, further highlighting its distinct mode of action compared to classical benzodiazepines. [] This selectivity for GABAA receptors containing the γ1 subunit makes CGS 20625 an intriguing target for further research, especially considering the restricted expression pattern of these receptors in the brain, potentially leading to more targeted therapeutic interventions.
Q4: What analytical techniques are used to study CGS 20625?
A6: High-performance liquid chromatography (HPLC) is a key analytical technique used for the determination of CGS 20625 levels in human plasma. [] This method allows for the sensitive and specific quantification of the drug, contributing to a better understanding of its pharmacokinetic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















